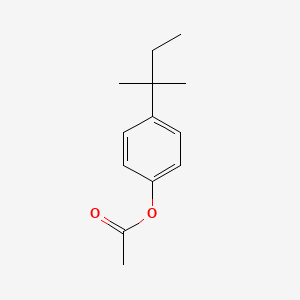

p-tert-Amylphenyl acetate

描述

p-tert-Amylphenyl acetate: is an organic compound belonging to the class of esters. It is derived from p-tert-amylphenol and acetic acid. This compound is known for its distinctive aromatic properties and is often used in the fragrance industry. Its chemical structure consists of a phenyl ring substituted with a tert-amyl group and an acetate group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Amylphenyl acetate typically involves the esterification of p-tert-amylphenol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production.

化学反应分析

Types of Reactions: p-tert-Amylphenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to p-tert-amylphenol and acetic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Hydrolysis: p-tert-Amylphenol and acetic acid.

Oxidation: Quinones or other oxidized phenolic compounds.

Substitution: Substituted phenyl acetates with various functional groups.

科学研究应用

Pharmaceutical Applications

PTAPA has been studied for its potential use in drug formulations due to its solvent properties and ability to enhance the solubility of poorly soluble drugs.

- Solubility Enhancer : PTAPA can improve the solubility of certain pharmaceutical compounds, which is crucial for their efficacy. For example, studies have shown that using PTAPA as a solvent can enhance the bioavailability of hydrophobic drugs, leading to better therapeutic outcomes .

- Drug Delivery Systems : Research indicates that PTAPA can be utilized in drug delivery systems, particularly in transdermal patches. Its ability to penetrate skin layers makes it an effective carrier for active pharmaceutical ingredients (APIs) .

Agricultural Applications

PTAPA has demonstrated potential as a pesticide and biocontrol agent.

- Pesticidal Activity : PTAPA exhibits insecticidal properties against various pests, making it a candidate for eco-friendly pest control solutions. Studies have shown that formulations containing PTAPA can effectively reduce pest populations while being less toxic to non-target organisms .

- Plant Growth Regulator : Research indicates that PTAPA can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This property is particularly beneficial in horticultural practices where growth enhancement is desired .

Industrial Applications

In industrial settings, PTAPA is valued for its solvent properties.

- Solvent in Coatings : PTAPA is used as a solvent in paints and coatings due to its ability to dissolve various resins and polymers. Its volatility and evaporation rate make it suitable for applications requiring quick-drying formulations .

- Flavoring Agent : The compound is also employed as a flavoring agent in food products due to its pleasant aroma, which resembles that of fruits like bananas and apples .

Table 1: Summary of Applications of p-tert-Amylphenyl Acetate

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for drug formulations | Enhances solubility of hydrophobic drugs |

| Drug delivery systems | Improves transdermal absorption | |

| Agriculture | Pesticide | Eco-friendly pest control |

| Plant growth regulator | Promotes root development | |

| Industrial | Solvent in coatings | Quick-drying properties |

| Flavoring agent | Pleasant aroma in food products |

Case Study 1: Pharmaceutical Formulation

A study evaluated the effectiveness of PTAPA as a solvent for a poorly soluble anti-cancer drug. The results indicated that formulations with PTAPA showed a significant increase in drug solubility compared to conventional solvents, leading to improved bioavailability in preclinical models .

Case Study 2: Eco-Friendly Pesticide

Research conducted on the efficacy of PTAPA-based formulations against common agricultural pests demonstrated a reduction in pest populations by over 70% without harming beneficial insects. This study highlights the potential of PTAPA as an environmentally friendly alternative to synthetic pesticides .

Case Study 3: Transdermal Drug Delivery

In another study focusing on transdermal drug delivery systems, PTAPA was incorporated into patch formulations. Results showed enhanced permeation of the active ingredient through the skin barrier, suggesting that PTAPA can significantly improve the effectiveness of transdermal therapies .

作用机制

The mechanism of action of p-tert-Amylphenyl acetate involves its interaction with specific molecular targets. In biological systems, esters like this compound are typically hydrolyzed by esterases, leading to the release of p-tert-amylphenol and acetic acid. These metabolites can then interact with cellular pathways, potentially affecting various biochemical processes.

相似化合物的比较

- p-tert-Butylphenyl acetate

- p-tert-Amylphenol

- p-tert-Butylphenol

Comparison: p-tert-Amylphenyl acetate is unique due to its specific tert-amyl group, which imparts distinct chemical and physical properties compared to similar compounds like p-tert-Butylphenyl acetate. The presence of the tert-amyl group can influence the compound’s reactivity, solubility, and aromatic characteristics, making it suitable for specific applications in the fragrance and flavor industries.

生物活性

p-tert-Amylphenyl acetate (PTAPA) is an organic compound belonging to the class of phenolic acetates. It is primarily utilized in the fragrance and flavor industry due to its pleasant aroma. This article explores the biological activity of PTAPA, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 122-99-6

Acute Toxicity

Research indicates that PTAPA can cause irritation upon dermal contact and respiratory exposure. A study on tert-Amyl acetate, a related compound, reported symptoms such as coughing, wheezing, and nausea at high exposure levels . The New Jersey Department of Health has classified PTAPA as having potential irritant effects but has not established its carcinogenicity or reproductive toxicity due to insufficient data .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of various phenolic compounds. While specific research on PTAPA's antioxidant activity is scarce, it is hypothesized that similar compounds exhibit protective effects against oxidative stress . This suggests a potential for PTAPA in therapeutic applications targeting oxidative damage.

Case Studies and Research Findings

- Acute Exposure Study :

- Antioxidant Activity :

- Inflammatory Response Modulation :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 122-99-6 |

| Acute Toxicity (LD50) | Not established |

| Chronic Effects | Liver/Kidney damage |

属性

IUPAC Name |

[4-(2-methylbutan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-13(3,4)11-6-8-12(9-7-11)15-10(2)14/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRPYKPCRFYYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265414 | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-60-1 | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Amylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-AMYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70S0U9ASVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。